N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride
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Overview
Description
N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine It is characterized by its unique structure, which includes chloroethyl groups, a propoxy group, and a nitrobenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-propoxy-3-nitrobenzylamine with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloroethyl groups can be substituted with other nucleophiles.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted benzylamine derivatives.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an alkylating agent in chemotherapy.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride involves its ability to alkylate DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)amine hydrochloride: A related compound with similar alkylating properties.
Carmustine: An alkylating agent used in chemotherapy with a similar mechanism of action.
Melphalan: Another alkylating agent used in cancer treatment.
Uniqueness
N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride is unique due to its specific structural features, including the propoxy and nitrobenzylamine groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
77905-53-4 |
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Molecular Formula |
C14H21Cl3N2O3 |
Molecular Weight |
371.7 g/mol |
IUPAC Name |
bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C14H20Cl2N2O3.ClH/c1-2-9-21-14-4-3-12(10-13(14)18(19)20)11-17(7-5-15)8-6-16;/h3-4,10H,2,5-9,11H2,1H3;1H |
InChI Key |
JPRJPOPXYBVDDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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